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molecular formula C12H16O3 B031593 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid CAS No. 29206-06-2

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid

Cat. No. B031593
M. Wt: 208.25 g/mol
InChI Key: NYDAEBWSGUNHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902394B2

Procedure details

To a solution of 2,2-dimethyl-3-(4-methoxyphenyl)propanoic acid (36.0 g, 0.17 mol) in toluene (160 mL) was added triethylamine (19.2 g, 0.19 mol) and cooled to 0° C. To this cooled mixture was added diphenylphosphoryl azide (52.3 g, 0.19 mol) and the reaction mixture was stirred at room temperature for 15 min and then heated at 75° C. for 2.5 h. The progress of the reaction was monitored by TLC. After the completion of the reaction, as indicated by TLC it was cooled to room temperature and quenched with water (500 mL) and extracted with EtOAc (2×500 mL). The organic extracts were combined and dried over Na2SO4, filtered and concentrated to give an oil. This oil was dissolved in a mixture of 1,4-dioxane (108 mL) and 6 N HCl (180 mL) and heated at reflux for 1 h. After 1 h, the reaction mixture was cooled to room temperature and diluted with water (100 mL) and dichloromethane (400 mL). The organic layer was separated and pH of the aqueous layer was adjusted to ˜14 with 6 M NaOH (200 mL) and extracted with dichloromethane (3×500 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated to give 20.0 g (65%) of 2-methyl-1-(4-methoxyphenyl)-2-propanamine as a yellow oil; 1H NMR (200 MHz, CDCl3) δ 7.10 (d, J=8.4 Hz, 2H), 6.84 (d, J=8.4 Hz, 2H), 3.79 (s, 3H), 2.59 (s, 2H), 1.10 (s, 6H).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
52.3 g
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
solvent
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)[C:3](O)=O.C([N:18](CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1>C1(C)C=CC=CC=1.O1CCOCC1.Cl.O.ClCCl>[CH3:1][C:2]([NH2:18])([CH3:3])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
CC(C(=O)O)(CC1=CC=C(C=C1)OC)C
Name
Quantity
19.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
52.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
108 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
180 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 75° C. for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(CC1=CC=C(C=C1)OC)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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